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Compound of Interest

Compound Name: Lometrexol hydrate

Cat. No.: B2632212

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lometrexol, a folate analog antimetabolite, selectively inhibits glycinamide ribonucleotide
formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1] This
inhibition leads to the depletion of purine pools necessary for DNA and RNA synthesis, thereby
arresting cell proliferation.[1][2] Early clinical development of Lometrexol was hampered by
severe and cumulative toxicities, particularly myelosuppression.[3][4] Subsequent studies have
focused on combination therapies, primarily with folic acid supplementation, to mitigate these
toxicities and enhance the therapeutic window. This document provides detailed application
notes and protocols from key combination therapy studies involving Lometrexol hydrate.

Signaling Pathway: Inhibition of De Novo Purine
Synthesis by Lometrexol

Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. As a
GARFT inhibitor, it blocks the conversion of glycinamide ribonucleotide (GAR) to
formylglycinamide ribonucleotide (FGAR), a critical step in the synthesis of inosine
monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine
monophosphate (GMP).
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Caption: Lometrexol inhibits GARFT, blocking purine synthesis.
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Key Combination Therapy Studies: Data and

Protocols
Study 1: Weekly Lometrexol with Daily Oral Folic Acid

This Phase | study aimed to determine if concurrent folic acid administration would permit a

weekly schedule of Lometrexol and to identify a suitable dose for Phase Il trials.

Table 1: Dose Escalation and Patient Response

. . Dose-
Lometrexol Folic Acid L
Number of Limiting Best
Dose Level (mg/m?lwee (mg/m?/day, . L
Patients Toxicities Response
k, IV) PO)
(DLTs)
1-4 Not Specified 3 Not Specified  Not Specified  Not Specified
1 Partial
Response
Thrombocyto (Melanoma),
5 10.4 3 18 (total) penia, 3 Stable
Mucositis Disease (2
Melanoma, 1
Renal Cell)
Table 2: Recommended Phase Il Dose
Administration
Drug Dose Schedule
Route
Lometrexol 10.4 mg/m? Intravenous (1V) Weekly
Folic Acid 3 mg/m2 Oral (PO) Daily

Protocol 3.1.1: Patient Eligibility and Treatment

¢ Inclusion Criteria: Patients with advanced cancer.
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» Folic Acid Administration: Daily oral folic acid initiated 7 days prior to the first Lometrexol
dose and continued for 7 days after the final dose.

o Lometrexol Administration: Administered as a short IV infusion weekly for 8 weeks.

e Dose Omission Criteria: Scheduled Lometrexol doses were omitted for toxicities of Grade 2
or higher present on the day of treatment.

» Definition of DLT: Prospectively defined by the frequency of dose omission and the
occurrence of severe toxic events.

Protocol 3.1.2: Pharmacokinetic Analysis

o Sample Collection: Plasma and whole blood samples were collected just prior to each
Lometrexol dose.

o Analyte Measurement: Total Lometrexol content (Lometrexol and its polyglutamates) was
measured.

o Observation: Lometrexol was not detectable in any pre-dose plasma samples. The total red
blood cell content of Lometrexol increased over several weeks and then plateaued.

Study 2: Lometrexol in Combination with Paclitaxel and
Folic Acid (NCT00024310)

This Phase | dose-escalation study was designed to determine the maximum tolerated dose
(MTD) and recommended Phase Il dose of Lometrexol and paclitaxel administered with folic
acid in patients with advanced solid tumors.

Detailed dose-escalation and response data from the full publication of this trial were not
available in the searched resources. The following tables are based on the protocol
information.

Table 3: Treatment Regimen Overview
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Administration Infusion/Administr
Drug . ) Schedule
Route ation Time
Daily, starting 7 days
Folic Acid Oral N/A before Day 1 and
continuing for 14 days
Day 1 of a 21-day
Lometrexol Intravenous (1V) 30-60 seconds
cycle
Day 1 of a 21-day
Paclitaxel Intravenous (1V) 3 hours cycle, immediately

after Lometrexol

Protocol 3.2.1: Study Design and Dose Escalation
o Study Design: A multicenter, open-label, dose-escalation study.

» Patient Cohorts: Cohorts of 3-6 patients received escalating doses of Lometrexol and
paclitaxel.

» Dose Escalation: Doses of Lometrexol and paclitaxel were escalated sequentially.

o MTD Definition: The dose at which at least 2 out of 6 patients experience a dose-limiting
toxicity (DLT).

 Recommended Phase Il Dose: The dose level immediately preceding the MTD. An additional
6-12 patients were to be treated at this dose.

Protocol 3.2.2: Assessment of Antitumor Activity

e Tumor Assessment: Tumor response was evaluated based on changes in tumor size. While
the specific criteria were not detailed in the available abstracts, the standard at the time for
such trials was the Response Evaluation Criteria in Solid Tumors (RECIST).

e RECIST 1.1 Summary for Tumor Response Assessment:
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o Target Lesions: Up to 5 measurable lesions in total, with a maximum of 2 per organ. The
sum of the longest diameters (SLD) is calculated.

o Complete Response (CR): Disappearance of all target lesions.
o Partial Response (PR): At least a 30% decrease in the SLD compared to baseline.

o Progressive Disease (PD): At least a 20% increase in the SLD from the smallest sum
recorded, or the appearance of new lesions.

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.

Protocol 3.2.3: Pharmacokinetic and Toxicity Analysis

o Pharmacokinetic Sampling: Plasma concentrations of Lometrexol and paclitaxel were
determined to relate their pharmacokinetics to toxicity outcomes.

» Toxicity Assessment: Qualitative and quantitative toxic effects were monitored and graded.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the described clinical trials.
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Caption: Workflow for the weekly Lometrexol and daily folic acid study.
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Caption: Workflow for the Lometrexol, paclitaxel, and folic acid study.
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Conclusion

Combination therapy studies have been crucial in defining a potential therapeutic role for
Lometrexol. The co-administration of folic acid has been shown to be a viable strategy to
mitigate the dose-limiting toxicities of Lometrexol, allowing for more frequent dosing schedules.
The combination of Lometrexol with other chemotherapeutic agents like paclitaxel has also
been explored, although further studies are needed to establish the efficacy and safety of such
regimens. The protocols and data summarized herein provide a valuable resource for
researchers and clinicians working on the development of antifolate-based cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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